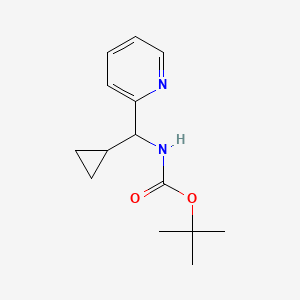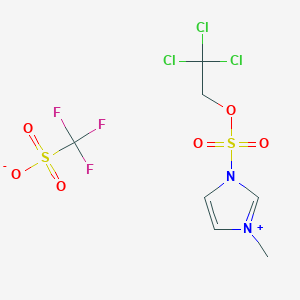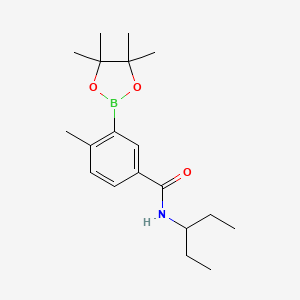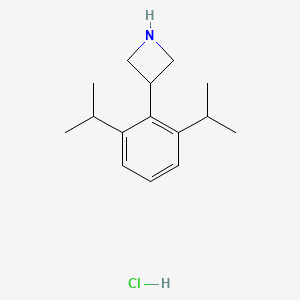
2'-Bromo-4'-fluoro-6'-hydroxyphenacyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Bromo-4’-fluoro-6’-hydroxyphenacyl chloride is a chemical compound primarily used in scientific research. It is known for its unique structure, which includes bromine, fluorine, and hydroxyl groups attached to a phenacyl chloride backbone. This compound is not intended for any use other than scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Bromo-4’-fluoro-6’-hydroxyphenacyl chloride typically involves the introduction of bromine, fluorine, and hydroxyl groups onto a phenacyl chloride structure. One common method is through nucleophilic aromatic substitution, where a nucleophile replaces a leaving group on an aromatic ring. This reaction often requires specific conditions, such as the presence of a strong base and elevated temperatures .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach involves large-scale chemical synthesis under controlled conditions to ensure purity and yield. The process may include multiple steps of purification and verification to meet research-grade standards.
Análisis De Reacciones Químicas
Types of Reactions
2’-Bromo-4’-fluoro-6’-hydroxyphenacyl chloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the bromine or fluorine groups.
Substitution: The bromine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of substituted phenacyl chlorides.
Aplicaciones Científicas De Investigación
2’-Bromo-4’-fluoro-6’-hydroxyphenacyl chloride is utilized in various scientific research fields, including:
Chemistry: It serves as a precursor for synthesizing more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and protein modifications.
Medicine: Research into potential therapeutic applications, such as drug development and biochemical assays.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action for 2’-Bromo-4’-fluoro-6’-hydroxyphenacyl chloride involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, while the hydroxyl group can form hydrogen bonds. These interactions can influence the compound’s reactivity and binding affinity with various biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
- 2’-Bromo-6’-fluoro-4’-hydroxyphenacyl chloride
- 2-Bromo-6-fluoro-4-hydroxybenzoic acid
Uniqueness
2’-Bromo-4’-fluoro-6’-hydroxyphenacyl chloride is unique due to its specific arrangement of bromine, fluorine, and hydroxyl groups. This unique structure imparts distinct chemical properties, making it valuable for targeted research applications .
Propiedades
Fórmula molecular |
C8H5BrClFO2 |
|---|---|
Peso molecular |
267.48 g/mol |
Nombre IUPAC |
1-(2-bromo-4-fluoro-6-hydroxyphenyl)-2-chloroethanone |
InChI |
InChI=1S/C8H5BrClFO2/c9-5-1-4(11)2-6(12)8(5)7(13)3-10/h1-2,12H,3H2 |
Clave InChI |
SAYNNPZHYMWKFE-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1O)C(=O)CCl)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Cyclobutyl-[2-methyl5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13720113.png)
